molecular formula C15H11BrN2O B5706989 2-(4-bromophenyl)-4-methoxyquinazoline

2-(4-bromophenyl)-4-methoxyquinazoline

Cat. No.: B5706989
M. Wt: 315.16 g/mol
InChI Key: MSWSGUGSMBFAIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-4-methoxyquinazoline is a synthetically accessible organic compound based on the quinazoline heterocyclic scaffold, a motif recognized for its diverse biological activities and significant presence in pharmacologically active molecules . This compound is presented as a high-purity chemical tool for research applications in medicinal chemistry and oncology. Quinazoline derivatives are extensively investigated in anticancer research for their ability to interact with key biological pathways . Specifically, 4-methoxyquinazoline derivatives have been identified as core structural components in novel compounds designed to disrupt the Wnt/β-catenin signaling pathway, an overactive pathway critical to the development and progression of various cancers, including colon cancer (HCT116), hepatocellular carcinoma (HepG2), and others . The structural features of this compound are characteristic of scaffolds used in the design of potential β-catenin/TCF4 protein-protein interaction inhibitors, a targeted strategy to block oncogenic gene expression . Researchers value this quinazoline analogue for its potential as a lead compound in the design and synthesis of new cytotoxic agents. Its properties are consistent with the pursuit of ecologically friendly and commercially viable synthetic routes to biologically relevant heterocycles . This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(4-bromophenyl)-4-methoxyquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c1-19-15-12-4-2-3-5-13(12)17-14(18-15)10-6-8-11(16)9-7-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWSGUGSMBFAIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Diversity

The 4-bromophenyl moiety is a common feature in bioactive compounds. Below is a comparative analysis of 2-(4-bromophenyl)-4-methoxyquinazoline with analogs from the evidence:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Biological Activity Reference
This compound Quinazoline 4-Bromophenyl, 4-methoxy Not explicitly reported
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole Oxadiazole 4-Bromophenyl, 4-chlorophenyl Anti-inflammatory (59.5% activity)
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone 4-Bromophenyl, 4-methoxybenzyl FPR2 agonist, chemotaxis inducer
4-[(4-Bromophenyl)sulfonyl]benzoyl chloride (Intermediate) Oxazole 4-Bromophenylsulfonyl Cytotoxicity assessment
4-(4-Bromophenyl)-2,3,3a,4,5,11c-hexahydrobenzo[f]furo[3,2-c]quinoline Quinoline 4-Bromophenyl, fused furoquinoline framework Structural characterization

Key Observations

Core Structure Influence: Quinazoline vs. Oxadiazole/Pyridazinone: Quinazolines often target kinase enzymes due to their planar structure, whereas oxadiazoles (e.g., ) exhibit anti-inflammatory activity, likely via COX inhibition . Pyridazinones () show specificity for formyl peptide receptors (FPR2), modulating immune responses . Quinoline Derivatives: The fused furoquinoline in highlights structural complexity but lacks reported bioactivity in the evidence .

Substituent Effects: The 4-bromophenyl group is linked to enhanced lipophilicity and halogen bonding, critical for target engagement. Methoxy groups (e.g., in the target compound and pyridazinone derivative in ) may improve solubility and metabolic stability .

Synthetic Pathways: Quinazoline derivatives () are synthesized via condensation of carboxylic acids with amines, while oxadiazoles () form through cyclization of hydrazides . Pyridazinones () involve multi-step acylation and cyclodehydration .

Research Implications and Gaps

  • Comparative Efficacy: The oxadiazole derivatives () show anti-inflammatory activity comparable to indomethacin (59.5–61.9% inhibition at 20 mg/kg) , whereas pyridazinones () activate FPR2-mediated pathways at nanomolar concentrations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-bromophenyl)-4-methoxyquinazoline, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves coupling 4-bromophenylboronic acid with a substituted quinazoline precursor using Suzuki-Miyaura cross-coupling. Palladium catalysts (e.g., Pd(PPh₃)₄) and solvents like dimethyl sulfoxide (DMSO) or acetonitrile are critical. Temperature control (80–100°C) and inert atmosphere (N₂/Ar) improve yields. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity .
  • Validation : Monitor reaction progress using TLC and confirm final structure via 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Analytical Techniques :

  • X-ray crystallography : Resolve crystal structure using SHELXL for refinement and validate with CIF checkers (e.g., PLATON) .
  • Spectroscopy : 1H^1H/13C^{13}C NMR to verify substituent positions; FTIR for functional group analysis (e.g., C-Br stretch at ~550 cm⁻¹) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the preliminary steps to evaluate the biological activity of this compound?

  • Screening Workflow :

In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay to determine IC₅₀ values .

Enzyme inhibition : Assess kinase or protease inhibition using fluorogenic substrates .

Solubility and stability : Measure kinetic solubility in PBS (pH 7.4) and stability in simulated biological fluids .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced activity?

  • Approach :

  • Docking studies : Use AutoDock Vina to predict binding modes to target proteins (e.g., EGFR kinase). Focus on substituent interactions with hydrophobic pockets .
  • QSAR modeling : Train models on IC₅₀ data to correlate structural features (e.g., Hammett σ values for substituents) with activity .
  • MD simulations : Analyze ligand-protein stability over 100 ns trajectories (GROMACS) to identify critical binding residues .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Root Cause Analysis :

  • Batch variability : Compare synthesis protocols (e.g., catalyst purity, solvent dryness) across studies .
  • Assay conditions : Replicate experiments under standardized conditions (e.g., cell passage number, serum concentration) .
  • Orthogonal assays : Validate hits using SPR (binding affinity) and transcriptomics (pathway analysis) .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Strategies :

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetate) to improve oral bioavailability .
  • Microsomal stability : Test hepatic metabolism using rat liver microsomes + NADPH; optimize with CYP450 inhibitors .
  • LogP adjustment : Modify methoxy or bromophenyl groups to balance lipophilicity (target LogP = 2–3) .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

  • Challenges :

  • Disorder in bromophenyl group : Apply SHELXL restraints (ISOR, DELU) during refinement .
  • Twinned crystals : Use TWINLAW to identify twin laws and refine with HKLF5 data .
    • Validation : Check Rint (<5%) and CCDC deposition (e.g., CIF validation report) .

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study for quinazoline derivatives?

  • Experimental Design :

Core modifications : Synthesize analogs with varied substituents (e.g., Cl, F, OMe at position 4) .

Biological testing : Compare IC₅₀ across analogs in dose-response curves (n ≥ 3 replicates) .

Statistical analysis : Use ANOVA with post-hoc Tukey test to identify significant activity differences (p < 0.05) .

Q. What are best practices for ensuring reproducibility in synthetic protocols?

  • Key Steps :

  • Catalyst activation : Pre-dry Pd catalysts at 60°C under vacuum .
  • Solvent purity : Distill DMSO over CaH₂ before use .
  • Reaction monitoring : Track by LC-MS to detect intermediates and side products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(4-bromophenyl)-4-methoxyquinazoline
Reactant of Route 2
Reactant of Route 2
2-(4-bromophenyl)-4-methoxyquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.